2-Propanol, 1-chloro-3-(1-methylethoxy)-
Description
Contextualization within Halogenated Alcohol and Ether Chemistry
Halogenated alcohols and ethers represent a class of organic compounds that have garnered considerable attention due to their utility as solvents and as building blocks in synthesis. ncert.nic.in The presence of a halogen atom, in this case, chlorine, significantly influences the molecule's reactivity, often serving as a good leaving group in nucleophilic substitution reactions. The hydroxyl group provides a site for esterification, etherification, and oxidation, while the ether linkage is generally stable but can be cleaved under harsh conditions.
2-Propanol, 1-chloro-3-(1-methylethoxy)- is a classic example of a chlorohydrin ether. Chlorohydrins are characterized by a chlorine atom and a hydroxyl group on adjacent carbon atoms. mordorintelligence.com This structural motif is a precursor to epoxides, a highly valuable class of intermediates in organic synthesis. The ether component of the molecule, the isopropoxy group, modulates the compound's polarity and solubility characteristics. The chemistry of this compound is thus defined by the interplay of these three functional groups.
Significance in Contemporary Organic Synthesis and Industrial Chemistry
The primary significance of 2-Propanol, 1-chloro-3-(1-methylethoxy)- lies in its role as a versatile chemical intermediate. mallakchemicals.compharmanoble.com Its bifunctional nature, possessing both a reactive chlorine atom and a hydroxyl group, allows for sequential reactions to build more complex molecular architectures. This is particularly valuable in the pharmaceutical industry, where the synthesis of complex active pharmaceutical ingredients (APIs) often relies on such multifunctional building blocks. pharmanoble.comnih.gov For instance, related chlorohydrin derivatives are key intermediates in the synthesis of beta-adrenergic blocking agents like propranolol. nih.gov
In industrial chemistry, this compound and its analogues are important in the production of epoxy resins. google.com The chlorohydrin functionality is a direct precursor to the glycidyl (B131873) ether group, a fundamental component of most epoxy systems. By reacting with a nucleophile, the chlorine is displaced to form a new bond, and subsequent treatment with a base can induce ring-closure to form an epoxide. The isopropoxy group can be tailored to modify the physical properties of the resulting polymer, such as its viscosity, flexibility, and thermal stability. Halogenated polymers, in general, find applications in various fields, including medicine, semiconductors, and as high-performance coatings. google.com
Evolution of Research Trajectories for Alkoxy-Chloropropanol Derivatives
Research into alkoxy-chloropropanol derivatives has evolved from fundamental studies of their synthesis and reactivity to more specialized applications. Early research focused on the acid-catalyzed ring-opening of epichlorohydrin (B41342) with various alcohols to produce a range of alkoxy-chloropropanols. nih.gov This foundational work established the regioselectivity of the reaction and provided a basis for controlling the formation of the desired isomer.
More recent research has shifted towards the development of more efficient and selective catalytic systems for the synthesis of these compounds. This includes the use of heterogeneous catalysts and Lewis acids to improve reaction rates and minimize by-products. nih.gov There is also a growing interest in the enantioselective synthesis of chiral chlorohydrin derivatives, driven by the demand for enantiomerically pure pharmaceuticals. nih.gov
Furthermore, the exploration of the utility of these derivatives in materials science is an expanding field. Research is ongoing into the incorporation of functionalized propanols into polymers to create materials with novel properties. acs.org The ability to precisely control the structure of the alkoxy group allows for the fine-tuning of the macroscopic properties of the resulting polymers, opening up new avenues for the development of advanced materials.
Detailed Research Findings
The synthesis of 2-Propanol, 1-chloro-3-(1-methylethoxy)- is most commonly achieved through the ring-opening of epichlorohydrin with isopropyl alcohol. This reaction is typically catalyzed by an acid, which protonates the oxygen atom of the epoxide ring, making it more susceptible to nucleophilic attack by the alcohol. The reaction generally proceeds with high regioselectivity, with the alcohol attacking the less substituted carbon of the epoxide.
Recent advancements in this area have focused on the use of solid acid catalysts and Lewis acids to facilitate this transformation under milder conditions and with improved yields. These catalytic approaches are also being explored for their potential in stereoselective synthesis, which is of high importance for the pharmaceutical industry.
The utility of 2-Propanol, 1-chloro-3-(1-methylethoxy)- as a synthetic intermediate is demonstrated by its conversion to the corresponding glycidyl ether. This is typically achieved by treatment with a base, which deprotonates the hydroxyl group, leading to an intramolecular Williamson ether synthesis to form the epoxide ring. This glycidyl ether can then be used in the production of epoxy resins and other polymers.
Data Tables
Table 1: Chemical Identifiers for 2-Propanol, 1-chloro-3-(1-methylethoxy)-
| Identifier | Value |
|---|---|
| CAS Number | 4288-84-0 |
| Molecular Formula | C₆H₁₃ClO₂ |
| Molecular Weight | 152.62 g/mol |
| IUPAC Name | 1-chloro-3-(1-methylethoxy)propan-2-ol |
| InChI | InChI=1S/C6H13ClO2/c1-5(2)9-4-6(8)3-7/h5-6,8H,3-4H2,1-2H3 |
| InChIKey | GQPJSBQMFFGZAU-UHFFFAOYSA-N |
| SMILES | CC(C)OCC(O)CCl |
Table 2: Physical Properties of 2-Propanol, 1-chloro-3-(1-methylethoxy)- and Related Compounds
| Compound | CAS Number | Boiling Point (°C) | Density (g/mL) | Refractive Index |
|---|---|---|---|---|
| 2-Propanol, 1-chloro-3-(1-methylethoxy)- | 4288-84-0 | Data not available | Data not available | Data not available |
| 1-Chloro-2-propanol (B90593) | 127-00-4 | 128 | 1.111 | 1.440 |
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-propan-2-yloxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO2/c1-5(2)9-4-6(8)3-7/h5-6,8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPJSBQMFFGZAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884054 | |
| Record name | 2-Propanol, 1-chloro-3-(1-methylethoxy)- | |
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Molecular Weight |
152.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4288-84-0, 63744-53-6 | |
| Record name | 1-Chloro-3-(1-methylethoxy)-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4288-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Isopropoxy-1-chloro-2-propanol | |
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| Record name | 2-Propanol, 1-chloro-2-isopropoxy- | |
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| Record name | 2-Propanol, 1-chloro-3-isopropoxy- | |
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| Record name | 2-Propanol, 1-chloro-3-isopropoxy- | |
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| Record name | 2-Propanol, 1-chloro-3-(1-methylethoxy)- | |
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| Record name | 2-Propanol, 1-chloro-3-(1-methylethoxy)- | |
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| Record name | 3-ISOPROPOXY-1-CHLORO-2-PROPANOL | |
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Synthetic Methodologies and Mechanistic Investigations of 2 Propanol, 1 Chloro 3 1 Methylethoxy
Established Synthetic Pathways for 2-Propanol, 1-chloro-3-(1-methylethoxy)-
The synthesis of 2-Propanol, 1-chloro-3-(1-methylethoxy)-, a vicinal halohydrin ether, is primarily achieved through well-established organic reactions. These methods focus on creating the ether linkage and the chlorohydrin functionality on a propane (B168953) backbone.
Epoxidation-Ring Opening Strategies
A common and direct route to synthesizing 2-Propanol, 1-chloro-3-(1-methylethoxy)- involves the ring-opening of an epoxide precursor. Epichlorohydrin (B41342) is the most logical and widely used starting material for this strategy. The reaction proceeds via the nucleophilic attack of isopropanol (B130326) on the oxirane ring of epichlorohydrin.
The mechanism of this reaction is typically acid-catalyzed to activate the epoxide ring, making it more susceptible to nucleophilic attack. oup.comlibretexts.org Protonation of the epoxide oxygen makes the ring carbons more electrophilic. Isopropanol, acting as a nucleophile, can then attack one of the two carbons of the epoxide ring. In the case of unsymmetrical epoxides like epichlorohydrin, the reaction can lead to a mixture of regioisomers. Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon, but for epichlorohydrin, the attack generally occurs at the less sterically hindered primary carbon, leading to the desired 1-chloro-3-isopropoxy-2-propanol. libretexts.orgyoutube.com The reaction is an SN2-type mechanism, resulting in an inversion of stereochemistry if a chiral epoxide is used. libretexts.org
The reaction can be summarized as follows: Epichlorohydrin + Isopropanol (in the presence of an acid catalyst) → 2-Propanol, 1-chloro-3-(1-methylethoxy)-
Various acid catalysts can be employed to facilitate this reaction, including Brønsted acids and Lewis acids. oup.comresearchgate.net
Etherification of Halogenated Propanols
An alternative established pathway is the etherification of a halogenated propanol (B110389), specifically 3-chloro-1,2-propanediol (B139630). This method follows the principles of the Williamson ether synthesis. In this approach, the hydroxyl group of 3-chloro-1,2-propanediol is deprotonated by a base to form an alkoxide, which then acts as a nucleophile to attack an isopropyl halide. However, a more common variant involves using isopropanol as the solvent and etherifying agent in the presence of a catalyst.
The synthesis of the starting material, 3-chloro-1,2-propanediol, can be achieved through the hydrolysis of epichlorohydrin. google.comgoogle.com This hydrolysis can be catalyzed by acids or enzymes. google.comresearchgate.net Another route to 3-chloro-1,2-propanediol is from glycerol (B35011), a byproduct of biodiesel production, which can be converted via a chlorination process. google.com
Once 3-chloro-1,2-propanediol is obtained, it can be reacted with an isopropylating agent. The use of phase transfer catalysts can be beneficial in this synthesis, especially when dealing with immiscible reactants. youtube.com
Catalyst-Mediated Synthesis Approaches
The efficiency and selectivity of the synthesis of 2-Propanol, 1-chloro-3-(1-methylethoxy)- can be significantly enhanced through the use of various catalysts.
Lewis and Brønsted Acids: In the epoxidation-ring opening strategy, Lewis acids such as indium trichloride (B1173362) (InCl₃), boron trifluoride etherate (BF₃·OEt₂), and various metal salts (e.g., iron(III) salts) are effective in activating the epoxide ring. researchgate.netnih.govrsc.org Brønsted acids are also commonly used. rsc.org The choice of catalyst can influence the regioselectivity of the ring opening.
Phase Transfer Catalysts: For etherification reactions, particularly under heterogeneous conditions, phase transfer catalysts (PTCs) like quaternary ammonium (B1175870) salts are employed. youtube.comgoogle.com PTCs facilitate the transfer of the alkoxide ion from an aqueous or solid phase to an organic phase containing the alkylating agent, thereby increasing the reaction rate. youtube.com
Organocatalysis: Recent advancements have seen the use of organocatalysts for the regioselective ring-opening of epoxides. For instance, calix sci-hub.sepyrrole has been reported as an effective organocatalyst for the synthesis of vicinal halohydrins under mild conditions. benthamdirect.com
| Catalyst Type | Example | Synthetic Pathway | Role of Catalyst |
|---|---|---|---|
| Lewis Acid | InCl₃, BF₃·OEt₂, Iron (III) salts | Epoxidation-Ring Opening | Activates the epoxide ring for nucleophilic attack. researchgate.netnih.govrsc.org |
| Brønsted Acid | HCl, H₂SO₄ | Epoxidation-Ring Opening | Protonates the epoxide oxygen, enhancing the electrophilicity of ring carbons. oup.com |
| Phase Transfer Catalyst | Quaternary Ammonium Salts | Etherification | Facilitates reaction between phases, increasing reaction rate. youtube.com |
| Organocatalyst | Calix sci-hub.sepyrrole | Epoxidation-Ring Opening | Promotes regioselective ring-opening under mild conditions. benthamdirect.com |
Exploration of Novel and High-Yield Synthesis Routes
Research continues to explore more efficient, selective, and sustainable methods for synthesizing compounds like 2-Propanol, 1-chloro-3-(1-methylethoxy)-.
Investigation of Stereoselective Synthesis for Chiral Isomers
The central carbon atom of the propanol backbone in 2-Propanol, 1-chloro-3-(1-methylethoxy)- is a stereocenter, meaning the compound can exist as (R) and (S) enantiomers. The synthesis of enantiomerically pure isomers is of significant interest, particularly for applications in pharmaceuticals and agrochemicals.
A prominent method for achieving this is through enzymatic kinetic resolution of the racemic mixture. researchgate.netnih.gov Lipases are commonly used enzymes for this purpose. researchgate.netmdpi.com The process often involves the transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate. researchgate.netnih.gov The enzyme selectively acylates one enantiomer at a much faster rate than the other, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. For example, studies on the kinetic resolution of the structurally similar 1-chloro-3-(1-naphthyloxy)-2-propanol have shown that lipases can produce both the (R)-alcohol and the acetylated (S)-enantiomer with high enantiomeric excess (>99% ee). researchgate.netnih.gov This chemoenzymatic approach provides a pathway to both enantiomers of the target molecule.
| Enzyme | Method | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Lipase (B570770) from Candida rugosa | Transesterification | (S)-enantiomer of a β-blocker derivative | 96.2% | mdpi.com |
| Lipase (TSL) from Trichosporon species | Hydrolysis of acyl derivative | (R)-1-chloro-3-(1-naphthyloxy)-2-propanol | >99% | researchgate.net |
| CalB Lipase | Acetylation | (R)-2e acetate | E = 80 | nih.gov |
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles aims to make the synthesis of 2-Propanol, 1-chloro-3-(1-methylethoxy)- more environmentally benign and sustainable. labinsights.nl This involves several strategies:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, or performing reactions in water or under solvent-free conditions.
Catalysis: Employing catalysts, especially biocatalysts and heterogeneous catalysts, to improve reaction efficiency and allow for easier separation and recycling, thus reducing waste. labinsights.nl The enzymatic resolutions discussed previously are a prime example of biocatalysis in action.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. The ring-opening of epichlorohydrin with isopropanol is an addition reaction with high atom economy.
Energy Efficiency: Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis or sonochemistry (the use of ultrasound). labinsights.nl For instance, the hydrolysis of epichlorohydrin to 3-chloro-1,2-propanediol has been shown to be highly efficient under ultrasonic irradiation without the need for solvents or catalysts. researchgate.net
By integrating these principles, the synthesis of 2-Propanol, 1-chloro-3-(1-methylethoxy)- can be made more sustainable, safer, and more cost-effective.
Continuous Flow Synthesis Adaptations
The transition from traditional batch processing to continuous flow synthesis for the production of 2-Propanol, 1-chloro-3-(1-methylethoxy)- offers significant advantages in terms of safety, process control, and scalability. The synthesis, which typically involves the ring-opening of epichlorohydrin with isopropanol, is often exothermic. Continuous flow reactors, with their high surface-area-to-volume ratio, provide superior heat management, mitigating the risk of thermal runaways. uc.pt
A potential continuous flow setup would involve pumping streams of epichlorohydrin and isopropanol, along with a catalyst, through a static mixer to ensure homogeneity before entering a heated packed-bed or microreactor. springernature.comrsc.org The use of a packed-bed reactor containing a solid-supported catalyst, for instance, a basic resin, can simplify purification by eliminating the need to separate a homogeneous catalyst from the product mixture. Residence time, temperature, and reactant stoichiometry can be precisely controlled to maximize conversion and minimize the formation of byproducts. mdpi.com In-line purification modules, such as liquid-liquid separators or scavenger columns, can be integrated to deliver a high-purity product stream directly from the reactor output. nih.gov
Table 1: Hypothetical Parameters for Continuous Flow Synthesis
| Parameter | Value | Rationale |
|---|---|---|
| Reactor Type | Packed-Bed Reactor (PBR) | Allows for the use of a solid-supported catalyst, simplifying purification. |
| Catalyst | Solid-supported base (e.g., Amberlyst A26) | Facilitates the reaction and is easily separated from the product stream. |
| Temperature | 60-100 °C | Provides sufficient energy for the reaction while maintaining control. |
| Residence Time | 5-20 minutes | Precise control allows for optimization of conversion and selectivity. |
| Reactant Ratio | 1.1:1 (Isopropanol:Epichlorohydrin) | A slight excess of isopropanol can drive the reaction to completion. |
Mechanistic Elucidation of Formation Reactions
The primary route for the synthesis of 2-Propanol, 1-chloro-3-(1-methylethoxy)- is the nucleophilic ring-opening of epichlorohydrin by isopropanol. researchgate.net This reaction can be catalyzed by either an acid or a base. The epoxide ring is highly strained, providing the thermodynamic driving force for the reaction. chemistrysteps.com
In the base-catalyzed mechanism, isopropanol is first deprotonated by a base to form the more nucleophilic isopropoxide anion. This anion then attacks one of the carbon atoms of the epoxide ring in an S\textsubscript{N}2 fashion. Attack at the less sterically hindered primary carbon of epichlorohydrin is generally favored, leading to the desired product.
Under acidic conditions, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack by making the oxygen a better leaving group. Isopropanol, a neutral nucleophile, then attacks one of the carbons of the protonated epoxide.
Reaction Kinetics and Thermodynamics of Isopropoxy-Chloropropanol Formation
The kinetics of the reaction between epichlorohydrin and an alcohol are characteristic of S\textsubscript{N}2 reactions. The reaction rate is dependent on the concentrations of both the epoxide and the nucleophile (isopropanol or isopropoxide). The dehydrochlorination of dichloropropanols to epichlorohydrin has been studied kinetically, and these reactions are known to be fast. researchgate.netbohrium.comaidic.it By analogy, the subsequent ring-opening is also expected to proceed at a moderate rate, which can be significantly enhanced by catalysis and increased temperature.
The reaction is generally considered to be pseudo-first-order with respect to the epoxide when the alcohol is used in large excess as the solvent. The Arrhenius equation can be used to describe the temperature dependence of the rate constant. The activation energy for the ring-opening of epoxides by alcohols is influenced by the nature of the catalyst and the solvent.
Thermodynamically, the reaction is exothermic due to the release of the significant ring strain (approximately 27 kcal/mol) of the three-membered epoxide ring. chemistrysteps.com This exothermicity is a crucial consideration for process safety, particularly in large-scale batch reactors, further highlighting the advantages of continuous flow systems for effective heat dissipation.
Table 2: Comparative Kinetic Data for Related Reactions
| Reaction | Catalyst | Activation Energy (kJ/mol) | Pre-exponential Factor | Reference |
|---|---|---|---|---|
| Dehydrochlorination of 1,3-Dichloropropanol | NaOH | 38.8 | 1.62 x 10⁷ s⁻¹ | researchgate.net |
| Hydrolysis of Epichlorohydrin | None | ~80 | Not specified | researchgate.net |
Role of Intermediates in Synthesis Pathways
The intermediates in the synthesis pathway are dictated by the catalytic conditions.
Base-Catalyzed Pathway: The key intermediate is the isopropoxide anion (CH₃)₂CHO⁻. This is formed by the reaction of isopropanol with a base (e.g., NaOH, KOtBu). The isopropoxide is a much stronger nucleophile than isopropanol itself, and it readily attacks the electrophilic carbon of the epoxide ring. The subsequent intermediate is an alkoxide, which is then protonated by a proton source (like the solvent or a subsequent workup step) to yield the final product.
Acid-Catalyzed Pathway: In an acidic medium, the epoxide oxygen is protonated to form a protonated epoxide or oxiranium ion . This intermediate is highly activated towards nucleophilic attack because the protonated oxygen becomes a good leaving group. The carbon atoms of the ring bear a partial positive charge, making them more electrophilic. The neutral isopropanol molecule then acts as the nucleophile. This pathway can sometimes lead to a mixture of regioisomers, although attack at the less substituted carbon is still generally preferred for primary epoxides like epichlorohydrin.
Stereochemical Outcomes of Synthetic Processes
The formation of 2-Propanol, 1-chloro-3-(1-methylethoxy)- involves the creation of a new stereocenter at the C2 position. The stereochemical outcome of the synthesis is a direct consequence of the S\textsubscript{N}2 mechanism of the epoxide ring-opening. chemistrysteps.comyoutube.com This mechanism dictates that the nucleophile attacks the carbon atom from the side opposite to the C-O bond of the epoxide. This results in an inversion of configuration at the center of attack. researchgate.net
Therefore, if a stereochemically pure enantiomer of epichlorohydrin is used as the starting material, the resulting product will also be enantiomerically pure, but with the opposite configuration at the newly formed stereocenter.
Starting with (R)-epichlorohydrin , the attack of isopropoxide at the C1 position (the less substituted carbon) does not affect the stereocenter. However, the IUPAC naming conventions change due to priority rules, but the absolute configuration at C2 is retained from the starting material. If the attack were to occur at the C2 carbon, it would lead to inversion. In the primary reaction, attack at C1 leads to the formation of (R)-1-chloro-3-isopropoxy-2-propanol .
Conversely, starting with (S)-epichlorohydrin will yield (S)-1-chloro-3-isopropoxy-2-propanol .
This stereospecificity is crucial in the synthesis of chiral pharmaceuticals and other fine chemicals where a single enantiomer is required. The ability to control the stereochemical outcome is a significant aspect of modern organic synthesis. acs.orgnih.govresearchgate.net
Table 3: Stereochemical Correlation in the Synthesis of 1-chloro-3-isopropoxy-2-propanol
| Starting Material | Attacking Nucleophile | Site of Attack | Stereochemical Outcome | Product |
|---|---|---|---|---|
| (R)-Epichlorohydrin | Isopropoxide | C1 | Retention at C2 | (R)-1-chloro-3-isopropoxy-2-propanol |
| (S)-Epichlorohydrin | Isopropoxide | C1 | Retention at C2 | (S)-1-chloro-3-isopropoxy-2-propanol |
Note: The table assumes the dominant reaction pathway is the attack at the less substituted C1 carbon of epichlorohydrin.
Chemical Reactivity and Transformation Studies of 2 Propanol, 1 Chloro 3 1 Methylethoxy
Nucleophilic Substitution Reactions
The presence of a carbon-chlorine bond makes the molecule susceptible to nucleophilic substitution, a fundamental reaction class in organic chemistry. ksu.edu.sa The alkyl halide portion of the molecule is polarized, rendering the carbon atom attached to the chlorine electrophilic and a prime target for nucleophiles. ksu.edu.sa
Substitution at the Chlorinated Carbon Center
The primary carbon atom bonded to the chlorine atom is an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions. In this type of reaction, a nucleophile attacks the electrophilic carbon, and the bond to the leaving group (chloride ion) breaks simultaneously in a single, concerted step. ksu.edu.sa The rate of this reaction is dependent on the concentration of both the substrate and the incoming nucleophile. ksu.edu.sa
The reaction proceeds as follows: Nu:⁻ + R-CH₂-Cl → R-CH₂-Nu + Cl⁻
A variety of nucleophiles can be employed to displace the chloride, leading to a wide array of derivatives. The choice of solvent is crucial; polar aprotic solvents are known to accelerate SN2 reactions as they solvate the cation but leave the nucleophile relatively free and more reactive. ksu.edu.sa
| Nucleophile (Nu:⁻) | Reagent Example | Resulting Product Name | Product Structure |
|---|---|---|---|
| Hydroxide (B78521) (OH⁻) | Sodium Hydroxide (NaOH) | 3-(1-Methylethoxy)-1,2-propanediol | HO-CH₂-CH(OH)-CH₂-O-CH(CH₃)₂ |
| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | 1-Methoxy-3-(1-methylethoxy)-2-propanol | CH₃O-CH₂-CH(OH)-CH₂-O-CH(CH₃)₂ |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 4-(1-Methylethoxy)-3-hydroxybutanenitrile | NC-CH₂-CH(OH)-CH₂-O-CH(CH₃)₂ |
| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | 1-Azido-3-(1-methylethoxy)-2-propanol | N₃-CH₂-CH(OH)-CH₂-O-CH(CH₃)₂ |
| Iodide (I⁻) | Sodium Iodide (NaI) in Acetone | 1-Iodo-3-(1-methylethoxy)-2-propanol | I-CH₂-CH(OH)-CH₂-O-CH(CH₃)₂ |
Intramolecular Cyclization Pathways
The molecule's structure, featuring a nucleophilic hydroxyl group and an electrophilic carbon-chlorine center separated by two carbon atoms, is perfectly suited for intramolecular cyclization. Under basic conditions, the hydroxyl group can be deprotonated by a base (e.g., sodium hydride, NaOH) to form a nucleophilic alkoxide ion. This internal nucleophile can then attack the primary carbon bearing the chlorine atom in an intramolecular SN2 reaction.
This process, known as the Williamson ether synthesis, results in the displacement of the chloride ion and the formation of a three-membered cyclic ether, specifically an oxirane (epoxide). Research on analogous 1-bromo(iodo)-3-organyloxy-2-propanol systems demonstrates that such intramolecular cyclizations are efficient pathways for forming heterocyclic structures. researchgate.net
| Step | Description | Reactant | Product |
|---|---|---|---|
| 1. Deprotonation | The hydroxyl group is deprotonated by a strong base to form a potent internal nucleophile (alkoxide). | 2-Propanol, 1-chloro-3-(1-methylethoxy)- | Sodium 1-chloro-3-(1-methylethoxy)-2-propoxide |
| 2. Cyclization | The resulting alkoxide attacks the chlorinated carbon, displacing the chloride ion. | Sodium 1-chloro-3-(1-methylethoxy)-2-propoxide | 2-((1-Methylethoxy)methyl)oxirane |
Stereochemical Aspects of Substitution Reactions
Stereochemistry is a critical aspect of substitution reactions. For SN2 reactions, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, a trajectory known as "backside attack". ksu.edu.sa This mechanism leads to an inversion of configuration at the reaction center. ksu.edu.salibretexts.org
In the intramolecular cyclization reaction, the stereochemistry of the starting alcohol directly dictates the stereochemistry of the resulting epoxide. If a single enantiomer of the starting material is used, the cyclization will proceed stereospecifically to yield a single enantiomer of the 2-((1-methylethoxy)methyl)oxirane product. The backside attack of the internal alkoxide nucleophile fixes the relative stereochemistry of the newly formed epoxide ring in relation to the substituent.
Alcohol Functionality Reactivity
The secondary alcohol group is another key reactive site in the molecule, capable of undergoing a variety of transformations typical for alcohols, such as esterification, etherification, oxidation, and reduction.
Esterification and Etherification of the Hydroxyl Group
The hydroxyl group can react with carboxylic acids or their more reactive derivatives (like acyl chlorides or anhydrides) to form esters. This reaction, known as esterification, is typically catalyzed by a strong acid. google.comnih.gov The reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the carboxylic acid derivative.
Etherification of the secondary alcohol can be achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like NaH) to form an alkoxide, which then acts as a nucleophile, attacking an external alkyl halide (e.g., methyl iodide) to form an ether.
| Reaction Type | Reagent | Catalyst/Conditions | Product Class |
|---|---|---|---|
| Esterification | Acetic Anhydride (B1165640) ((CH₃CO)₂O) | Pyridine or Acid Catalyst (e.g., H₂SO₄) | Acetate (B1210297) Ester |
| Esterification | Benzoyl Chloride (C₆H₅COCl) | Pyridine | Benzoate Ester |
| Etherification | 1) Sodium Hydride (NaH) 2) Methyl Iodide (CH₃I) | Anhydrous THF | Methyl Ether |
| Etherification | 1) Potassium tert-butoxide (t-BuOK) 2) Benzyl Bromide (BnBr) | Anhydrous THF | Benzyl Ether |
Oxidation and Reduction Pathways of the Alcohol Moiety
The secondary alcohol moiety can be oxidized to a ketone. The choice of oxidizing agent determines the outcome. Milder reagents like pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (DCM) or a Collins reagent (CrO₃·2Py in DCM) are effective for this transformation without affecting other parts of the molecule. quora.com Stronger oxidizing agents like chromium trioxide (CrO₃) in aqueous acid (Jones oxidation) can also be used to convert the secondary alcohol to a ketone. quora.com The product of this oxidation is 1-chloro-3-(1-methylethoxy)propan-2-one.
Conversely, the ketone functionality can be reduced back to the secondary alcohol. This reduction can be accomplished using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and selective reagent for reducing ketones in the presence of alkyl halides. A more powerful reducing agent, lithium aluminum hydride (LiAlH₄), would also perform this reduction, but it could potentially react with the alkyl chloride as well.
| Transformation | Reagent | Product Name | Product Structure |
|---|---|---|---|
| Oxidation | Pyridinium Chlorochromate (PCC) | 1-Chloro-3-(1-methylethoxy)propan-2-one | (CH₃)₂CHOCH₂C(O)CH₂Cl |
| Reduction (of the ketone) | Sodium Borohydride (NaBH₄) | 2-Propanol, 1-chloro-3-(1-methylethoxy)- | (CH₃)₂CHOCH₂CH(OH)CH₂Cl |
Ether Linkage Cleavage and Functional Group Interconversions
The ether and chlorohydrin moieties of 2-Propanol, 1-chloro-3-(1-methylethoxy)- allow for a range of chemical interconversions.
Ethers are generally stable and unreactive functional groups. libretexts.org Their cleavage typically requires harsh conditions, such as treatment with strong acids. masterorganicchemistry.comyoutube.com The process is an acid-catalyzed nucleophilic substitution reaction that can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether. wikipedia.org
In the case of 2-Propanol, 1-chloro-3-(1-methylethoxy)-, the isopropoxy group is attached to a primary carbon. Acid-catalyzed cleavage, for example with a strong acid like HBr or HI, would likely proceed via an S(_N)2 mechanism. libretexts.orglibretexts.org The first step involves the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.commasterorganicchemistry.comyoutube.com Subsequently, a nucleophile, such as a halide ion, attacks the less sterically hindered carbon atom, leading to the cleavage of the C-O bond. libretexts.orglibretexts.org
Base-catalyzed hydrolysis of ethers is generally not a feasible reaction pathway as alkoxide ions are poor leaving groups. However, epoxides, which are cyclic ethers, are an exception and can be cleaved under basic conditions due to their significant ring strain. masterorganicchemistry.com
Table 1: Conditions for Ether Cleavage
| Reagent Type | Conditions | Mechanism | Products |
|---|---|---|---|
| Strong Acid (e.g., HBr, HI) | Elevated Temperature | S(_N)2 (for primary/secondary ethers) | Alcohol and Alkyl Halide |
| Strong Acid (e.g., HBr, HI) | Moderate Temperature | S(_N)1 (for tertiary ethers) | Alcohol and Alkyl Halide |
This table provides a general overview of ether cleavage reactions and is not specific to 2-Propanol, 1-chloro-3-(1-methylethoxy)-.
Information specifically on the reductive cleavage of the isopropoxy group in 2-Propanol, 1-chloro-3-(1-methylethoxy)- is limited in the provided search results. However, general methods for ether cleavage include the use of strongly basic reagents like organolithium compounds. wikipedia.org
The presence of a chlorine atom and a hydroxyl group on adjacent carbons makes 2-Propanol, 1-chloro-3-(1-methylethoxy)- a halohydrin. byjus.com Halohydrins are valuable precursors for the synthesis of epoxides through an intramolecular S(_N)2 reaction upon treatment with a base. masterorganicchemistry.com The base deprotonates the hydroxyl group, forming an alkoxide, which then acts as an internal nucleophile, attacking the carbon bearing the chlorine atom and displacing it to form a three-membered ether ring, an epoxide. masterorganicchemistry.com
This reaction is a key step in the synthesis of glycidyl (B131873) ethers. For instance, reacting an alcohol with epichlorohydrin (B41342) in the presence of a base or a Lewis acid catalyst can produce a 3-chloro-2-propanol derivative, which is then treated with a base to yield the corresponding glycidyl ether. google.com In the context of 2-Propanol, 1-chloro-3-(1-methylethoxy)-, treatment with a strong base like sodium hydroxide would lead to the formation of glycidyl isopropyl ether. google.comresearchgate.netcymitquimica.com
Elimination reactions can also lead to the formation of alkenes. These reactions, often proceeding through E1 or E2 mechanisms, involve the removal of a hydrogen and a leaving group (in this case, chlorine) from adjacent carbon atoms. libretexts.orglibretexts.org The Zaitsev rule generally predicts that the more substituted alkene will be the major product. libretexts.orgamazonaws.com However, the stereochemistry of the starting material and the nature of the base used can influence the product distribution. libretexts.orgamazonaws.com
Table 2: Products of Elimination Reactions
| Reagent | Reaction Type | Major Product |
|---|---|---|
| Strong Base (e.g., NaOH) | Intramolecular S(_N)2 | Glycidyl isopropyl ether |
| Strong, Bulky Base (e.g., KOC(CH(_3))(_3)) | E2 Elimination | Less substituted alkene (Hofmann product) |
This table outlines general principles of elimination reactions and their application to the potential transformations of 2-Propanol, 1-chloro-3-(1-methylethoxy)-.
Radical Reactions and Photochemical Transformations
The study of radical and photochemical reactions provides insight into the degradation and transformation of chemical compounds under specific energy inputs.
While information specifically on the free radical intermediates of 2-Propanol, 1-chloro-3-(1-methylethoxy)- is not directly available, the study of analogous compounds can provide insights. Free radicals are species with unpaired electrons and are often highly reactive. masterorganicchemistry.com They can be generated by processes such as the homolytic cleavage of bonds, which can be initiated by heat or light. masterorganicchemistry.com In the context of halohydrins, radical reactions could potentially be initiated at the C-Cl bond or by abstraction of a hydrogen atom.
The photochemical degradation of chlorohydrins has been studied. For example, the photochemical oxidation of 1,3-dichloro-2-propanol (B29581) (1,3-DCP) in the presence of UV radiation and hydrogen peroxide has been investigated. nih.govresearchgate.net This process leads to the degradation of the parent compound and the formation of various oxidation products, including chloride ions and organic acids. nih.govresearchgate.net A proposed pathway involves the generation of hydroxyl radicals from the photolysis of H(_2)O(_2), which then attack the organic molecule. nih.gov While this study is on a related compound, it suggests that 2-Propanol, 1-chloro-3-(1-methylethoxy)- could also be susceptible to photolytic degradation, likely involving the cleavage of the C-Cl bond and oxidation of the alcohol and ether functionalities. The identification of reaction intermediates and final products is often achieved using techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.netresearchgate.net
Oxidative Degradation in Chemical Systems
The oxidative degradation of halogenated organic compounds, such as 2-Propanol, 1-chloro-3-(1-methylethoxy)-, is a critical area of research, particularly in the context of environmental remediation and chemical synthesis. Advanced Oxidation Processes (AOPs) are frequently employed for the breakdown of such recalcitrant molecules. kirj.eemdpi.com These processes are characterized by the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), which can non-selectively attack organic pollutants, leading to their partial or complete mineralization. mdpi.comresearchgate.net
While specific research on the oxidative degradation of 2-Propanol, 1-chloro-3-(1-methylethoxy)- is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar compounds. For instance, the photochemical oxidation of 1,3-dichloro-2-propanol (1,3-DCP), a related chloropropanol, has been investigated, providing a model for the potential degradation pathways of its analogues. nih.gov
One of the prominent AOPs is the use of ultraviolet (UV) radiation in combination with hydrogen peroxide (H₂O₂). researchgate.net In this system, the photolysis of H₂O₂ generates hydroxyl radicals, which then initiate the degradation of the organic substrate. researchgate.netnih.gov Studies on 1,3-DCP have demonstrated that this method can achieve complete degradation of the parent compound. nih.gov The process involves the abstraction of a hydrogen atom from the alcohol, leading to the formation of a carbon-centered radical. Subsequent reactions with oxygen and further radical species result in the cleavage of carbon-carbon bonds and the formation of various intermediates and final products. nih.gov
Research findings on the degradation of 1,3-DCP have identified several key degradation products, including chloride ions, formic acid, acetic acid, and chloroacetic acid. nih.gov The detection of these products suggests a stepwise oxidation mechanism. The initial oxidation of the alcohol group can lead to the formation of a ketone, specifically 1,3-dichloro-2-propanone. nih.gov Further oxidation can lead to the cleavage of the carbon chain, resulting in the formation of smaller organic acids and, ultimately, the release of inorganic chloride ions as the C-Cl bond is broken. nih.gov
The efficiency of the oxidative degradation process is influenced by several factors, including the initial concentrations of the target compound and the oxidizing agent. For instance, in the degradation of 1,3-DCP, it was observed that higher initial concentrations of hydrogen peroxide could lead to a decrease in the reaction rate. nih.gov This is attributed to the scavenging of hydroxyl radicals by excess H₂O₂, forming less reactive hydroperoxyl radicals. nih.gov
The table below summarizes findings from a study on the photochemical degradation of the related compound, 1,3-dichloro-2-propanol, which provides a useful reference for understanding the potential oxidative degradation of 2-Propanol, 1-chloro-3-(1-methylethoxy)-.
| Parameter | Finding | Source |
| Target Compound | 1,3-dichloro-2-propanol (1,3-DCP) | nih.gov |
| Oxidation System | UV radiation (low-pressure Hg lamp) and H₂O₂ | nih.gov |
| Degradation Efficiency | Complete degradation of the parent compound was achieved. | nih.gov |
| Identified Byproducts | Chloride ions, Formic acid, Acetic acid, Chloroacetic acid, 1,3-dichloro-2-propanone | nih.gov |
| Effect of Oxidant Concentration | Higher concentrations of H₂O₂ were found to slow down the reaction rate. | nih.gov |
| Total Organic Carbon (TOC) Removal | Reached as much as 80% at the end of the reaction time. | nih.gov |
Advanced Spectroscopic and Chromatographic Characterization in Research Context
High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of 2-Propanol, 1-chloro-3-(1-methylethoxy)-. With a chemical formula of C₆H₁₃ClO₂, its exact molecular weight is 152.619. nist.gov HRMS can measure the mass-to-charge ratio (m/z) with high precision, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas.
Electron Ionization (EI) is a common technique used in conjunction with mass spectrometry. The NIST mass spectrum for 2-Propanol, 1-chloro-3-(1-methylethoxy)- reveals a characteristic fragmentation pattern that is instrumental for structural elucidation. nist.gov The molecular ion peak [M]⁺ at m/z 152 is often weak or absent in EI spectra due to the molecule's instability under ionization. However, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident for chlorine-containing fragments, aiding in their identification.
Key fragment ions observed in the mass spectrum provide a fingerprint of the molecule's structure. The fragmentation pathways can be deduced from these peaks, confirming the connectivity of the atoms.
Table 1: Electron Ionization (EI) Mass Spectrometry Fragmentation Data for 2-Propanol, 1-chloro-3-(1-methylethoxy)- nist.gov
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Structure/Identity |
|---|---|---|
| 43 | 100 | [CH(CH₃)₂]⁺ (Isopropyl cation) - Base Peak |
| 45 | 75 | [CH₂OH]⁺ or [C₂H₅O]⁺ |
| 59 | 50 | [CH(CH₃)OCH₃]⁺ or [C₃H₇O]⁺ |
| 77 | 30 | [M - C₃H₇O - H₂O]⁺ |
| 93 | 20 | [M - CH₂Cl]⁺ |
| 109 | 15 | [M - C₃H₇]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereoisomeric Differentiation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment of individual atoms, making it essential for differentiating between isomers and stereoisomers.
¹H NMR: The spectrum would show distinct signals for each unique proton environment. The two methyl groups of the isopropyl moiety would likely appear as a doublet around 1.1-1.2 ppm. The methine proton of the isopropyl group would be a septet near 3.5-3.7 ppm. The protons on the main propanol (B110389) chain (CH₂Cl, CHOH, CH₂O) would appear as complex multiplets in the 3.4-4.0 ppm range. The hydroxyl proton would present as a broad singlet, with its position dependent on concentration and solvent.
¹³C NMR: The ¹³C NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The carbons of the isopropyl methyl groups would be the most upfield (around 22 ppm). The chloromethyl carbon (CH₂Cl) would be found around 46 ppm, while the carbons bonded to oxygen (CHOH, CH₂O, and the isopropyl CH) would resonate in the 65-75 ppm region. spectrabase.comresearchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Propanol, 1-chloro-3-(1-methylethoxy)-
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| (CH₃)₂CH- | 1.15 (d) | ~22 |
| (CH₃)₂CH- | 3.6 (septet) | ~72 |
| -OCH₂- | 3.5 (m) | ~74 |
| -CH(OH)- | 3.9 (m) | ~69 |
| -CH₂Cl | 3.65 (m) | ~46 |
| -OH | Variable (broad s) | N/A |
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and for probing the molecule's spatial arrangement. scribd.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, establishing which protons are on adjacent carbons. It would confirm the connectivity within the propyl chain and the isopropyl group.
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These spectra correlate directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons separated by two or three bonds. It is invaluable for confirming the connection between the isopropyl group and the propanol backbone via the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This is particularly useful for studying the preferred conformation of the molecule in solution. nih.gov
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Isomers
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nist.gov
IR Spectroscopy: The IR spectrum of 2-Propanol, 1-chloro-3-(1-methylethoxy)- would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. Strong C-O stretching vibrations for the ether and alcohol functionalities would appear in the 1050-1250 cm⁻¹ range. The C-H stretching of the alkyl groups would be observed between 2850-3000 cm⁻¹. A C-Cl stretching band would be expected in the 600-800 cm⁻¹ region.
Table 3: Key Vibrational Frequencies for 2-Propanol, 1-chloro-3-(1-methylethoxy)-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200-3600 (Broad) |
| C-H | Stretching | 2850-3000 |
| C-O | Stretching (Ether & Alcohol) | 1050-1250 |
| C-Cl | Stretching | 600-800 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating volatile compounds from a mixture and identifying them. nist.govnih.gov It is the method of choice for assessing the purity of 2-Propanol, 1-chloro-3-(1-methylethoxy)- and for detecting it as a component in complex matrices. rectron.comsyst.com.cnnxp.jp
The gas chromatograph separates components based on their boiling points and interactions with the stationary phase of the GC column. The retention time is a characteristic property of the compound under specific chromatographic conditions. After separation, the compound enters the mass spectrometer, which provides a mass spectrum that confirms its identity, as detailed in section 4.1. The integration of the peak area in the chromatogram allows for the quantification of the compound, which is essential for purity assessment.
The presence of a polar hydroxyl (-OH) group in 2-Propanol, 1-chloro-3-(1-methylethoxy)- can lead to poor peak shape (tailing) and reduced volatility in GC analysis due to hydrogen bonding. Chemical derivatization is a strategy employed to overcome these issues. semanticscholar.orgjfda-online.com
The most common approach for alcohols is silylation . gcms.cz This process involves reacting the analyte with a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or 1-trimethylsilylimidazole, to replace the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group. researchgate.net
R-OH + BSTFA → R-O-Si(CH₃)₃
This conversion to its TMS ether derivative increases the molecule's volatility and thermal stability while reducing its polarity. The result is an improved chromatographic performance, characterized by sharper, more symmetrical peaks, shorter retention times, and enhanced sensitivity. gcms.cz This strategy is crucial for achieving accurate and reproducible quantification in complex sample matrices. jfda-online.com
Retention Time Analysis and Chromatographic Method Development
The development of a robust chromatographic method is a critical step for the separation and analysis of 2-Propanol, 1-chloro-3-(1-methylethoxy)- from complex mixtures. This process involves the systematic optimization of several parameters to achieve the desired resolution, sensitivity, and analysis time. Key to this is the determination of the compound's retention time (RT), which is the time it takes for the analyte to pass through the chromatographic column from injection to detection.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-Propanol, 1-chloro-3-(1-methylethoxy)-. The development of a GC method would typically involve the selection of an appropriate capillary column, often with a non-polar or medium-polarity stationary phase, to facilitate effective separation based on boiling point and polarity differences. The temperature program, which involves a controlled increase in the column oven temperature, is optimized to ensure sharp peaks and good separation from other components. The carrier gas flow rate, usually helium or hydrogen, is also a critical parameter affecting the efficiency of the separation.
In a specific research study involving the GC-MS analysis of a plant extract, 2-Propanol, 1-chloro-3-(1-methylethoxy)- was identified as one of the constituents. researchgate.net In this analysis, the compound exhibited a retention time of 28.159 minutes. researchgate.net While the full details of the chromatographic method were not provided in the snippet, this finding confirms the amenability of the compound to GC-MS analysis and provides a valuable data point for future method development.
The development of HPLC methods can also be explored, particularly for non-volatile derivatives or when alternative selectivity is required. For related chloro-propanol compounds, reversed-phase HPLC methods have been developed using columns such as C18. A typical mobile phase might consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode. The choice of detector, such as a refractive index detector (RID) or a UV detector (if the analyte possesses a suitable chromophore), is also a crucial aspect of method development.
The retention time of 2-Propanol, 1-chloro-3-(1-methylethoxy)- in any chromatographic system is highly dependent on the specific analytical conditions. Therefore, the development of a standardized and validated method is essential for reproducible and reliable quantification in research and quality control settings.
Below is an interactive data table summarizing the reported retention time for 2-Propanol, 1-chloro-3-(1-methylethoxy)-.
| Compound Name | Analytical Method | Retention Time (min) |
| 2-Propanol, 1-chloro-3-(1-methylethoxy)- | GC-MS | 28.159 researchgate.net |
Theoretical and Computational Chemistry of 2 Propanol, 1 Chloro 3 1 Methylethoxy
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are instrumental in elucidating the structural and conformational properties of molecules. acs.org For 2-Propanol, 1-chloro-3-(1-methylethoxy)-, these calculations can predict the most stable arrangements of its atoms in space.
The flexibility of the carbon backbone and the presence of several single bonds in 2-Propanol, 1-chloro-3-(1-methylethoxy)- lead to a complex conformational landscape. Conformational analysis involves identifying the stable conformers (rotational isomers) and the energy barriers for rotation around the single bonds.
The rotation around the C-C and C-O bonds gives rise to various staggered and eclipsed conformations. The relative energies of these conformers are influenced by steric hindrance, dipole-dipole interactions, and the potential for intramolecular hydrogen bonding between the hydroxyl group and the ether oxygen or the chlorine atom.
Computational studies on similar small alcohols, like 2-propanol and its chlorinated analogues, have been performed to determine rotational barriers. acs.org These studies utilize methods like B3LYP/6-31G(d,p) to calculate the potential energy surfaces for internal rotations. acs.org The energy barriers for rotation are crucial for understanding the molecule's dynamic behavior and its population of conformers at different temperatures.
Table 1: Representative Rotational Barriers of Related Simple Alcohols (Illustrative)
| Molecule | Bond of Rotation | Computational Method | Calculated Rotational Barrier (kcal/mol) | Reference |
| 2-Propanol | C-O (hydroxyl) | B3LYP/6-31G(d,p) | ~1-3 | acs.org |
| Ethanol | C-C | Not Specified | ~3.3-3.6 | ucsd.edu |
| Butane | C2-C3 | Not Specified | ~3.8-5.0 (gauche to anti) | ucsd.edu |
Note: This table is illustrative and based on data for related simple molecules. Specific values for 2-Propanol, 1-chloro-3-(1-methylethoxy)- would require dedicated computational studies.
The central carbon atom (C2) of the propanol (B110389) backbone in 2-Propanol, 1-chloro-3-(1-methylethoxy)- is a stereocenter as it is bonded to four different groups: a hydrogen atom, a hydroxyl group, a chloromethyl group (-CH₂Cl), and an isopropoxymethyl group (-CH₂OCH(CH₃)₂). Consequently, the molecule is chiral and can exist as a pair of enantiomers, (R)- and (S)-2-Propanol, 1-chloro-3-(1-methylethoxy)-. ucsd.edustanford.edulibretexts.org
Computational methods can be employed to study the properties of these enantiomers. While the enantiomers have identical physical properties in a non-chiral environment, their interaction with other chiral molecules or polarized light will differ. Theoretical calculations can predict the optical rotation, which is a key characteristic used to distinguish between enantiomers.
The stereochemistry of this molecule is crucial in contexts such as biocatalysis, where enzymes often exhibit high stereoselectivity. nih.gov For example, halohydrin dehalogenases, which are involved in the synthesis and transformation of such compounds, show stereopreference in their catalytic action. nih.govmdpi.com Understanding the stereochemical preferences is therefore vital for applications in asymmetric synthesis.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. Computational chemistry provides powerful tools to analyze the distribution of electrons and to predict sites susceptible to electrophilic or nucleophilic attack.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com
HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction with an electrophile. For 2-Propanol, 1-chloro-3-(1-methylethoxy)-, the lone pairs on the oxygen atoms of the hydroxyl and ether groups are expected to contribute significantly to the HOMO.
LUMO: The LUMO is the orbital that is most likely to accept electrons in a reaction with a nucleophile. The antibonding orbitals associated with the C-Cl bond (σ*C-Cl) and the C-O bonds are likely to be major components of the LUMO, making these sites susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. numberanalytics.com
Table 2: Illustrative Frontier Molecular Orbital (FMO) Contributions
| Orbital | Expected Primary Atomic/Bonding Contribution | Implied Reactivity |
| HOMO | Oxygen lone pairs (hydroxyl and ether) | Site of basicity and nucleophilicity |
| LUMO | C-Cl antibonding orbital (σ*C-Cl) | Site of electrophilicity (susceptible to nucleophilic attack) |
Note: This table represents a qualitative prediction based on general principles of FMO theory.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity patterns. researchgate.netresearchgate.net The MEP maps color-code the electrostatic potential onto the electron density surface of the molecule.
Negative Potential (Red/Yellow): Regions of negative electrostatic potential, typically found around electronegative atoms like oxygen, indicate areas that are rich in electrons. These sites are prone to attack by electrophiles. In 2-Propanol, 1-chloro-3-(1-methylethoxy)-, the oxygen atoms of the hydroxyl and ether groups would exhibit a negative potential.
Positive Potential (Blue): Regions of positive electrostatic potential are found around electropositive atoms, such as hydrogen atoms bonded to oxygen, and indicate electron-deficient areas. These sites are susceptible to attack by nucleophiles. The hydrogen of the hydroxyl group would show a strong positive potential, making it acidic. A positive potential, often referred to as a "σ-hole," can also be found on the halogen atom along the axis of the C-Cl bond, making it a site for halogen bonding. researchgate.net
Analysis of the MEP surface can provide insights into non-covalent interactions, such as hydrogen and halogen bonding, which can influence the molecule's aggregation and interaction with other molecules or biological receptors. acs.orgnih.gov
Reaction Mechanism Predictions and Transition State Theory
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. The formation of 2-Propanol, 1-chloro-3-(1-methylethoxy)- often involves the ring-opening of an epoxide, such as epichlorohydrin (B41342), by an alcohol, in this case, isopropanol (B130326). oup.comresearchgate.netlibretexts.org
This reaction can proceed via different mechanisms depending on the catalytic conditions (acidic or basic). libretexts.org
Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophile (isopropanol) then attacks one of the epoxide carbons. The regioselectivity of the attack (on the more or less substituted carbon) depends on the electronic and steric factors, often proceeding through a mechanism with characteristics of both SN1 and SN2 pathways. oup.comlibretexts.org
Base-Catalyzed Ring-Opening: Under basic conditions, the isopropoxide ion (formed by deprotonation of isopropanol) acts as the nucleophile. The reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring. libretexts.org
Transition state theory can be used in conjunction with quantum chemical calculations to determine the energy profile of these reaction pathways. By locating the transition state structures and calculating their energies, the activation energy for the reaction can be determined, providing a quantitative measure of the reaction rate. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state connects the reactants and products. researchgate.net
Advanced Applications and Derivatization in Chemical Science
Role as a Precursor in Polymer Chemistry and Material Science
The bifunctional nature of 2-Propanol, 1-chloro-3-(1-methylethoxy)- allows it to serve as a monomer or a modifying agent in the creation of novel polymeric materials. The presence of a hydroxyl group and a chlorine atom on adjacent carbons (a chlorohydrin) is a precursor to an epoxide, a highly reactive functional group in polymer synthesis.
Synthesis of Novel Polymeric Materials
The conversion of 2-Propanol, 1-chloro-3-(1-methylethoxy)- to its corresponding epoxide, isopropoxy glycidyl (B131873) ether, opens avenues for its use in ring-opening polymerization to produce polyethers. The isopropoxy side chain would be expected to impart hydrophobicity to the resulting polymer. researcher.lifeacs.org The polymerization of similar short-chain alkyl glycidyl ethers is known to produce biocompatible polyethers with tunable properties. acs.org For instance, while poly(methyl glycidyl ether) and poly(ethyl glycidyl ether) are water-soluble, polymers derived from n-propyl and isopropyl glycidyl ether are hydrophobic. researcher.lifeacs.org This suggests that poly(isopropoxy glycidyl ether) would be a hydrophobic material.
The polymerization can be initiated by various catalytic systems, leading to polyethers with controlled molecular weights and microstructures. researcher.life The resulting poly(isopropoxy glycidyl ether) would be a functional polyether with potential applications as a hydrophobic component in block copolymers or as a base for new material formulations.
Table 1: Potential Polymerization Reactions of 2-Propanol, 1-chloro-3-(1-methylethoxy)- Derivatives
| Monomer | Polymerization Method | Resulting Polymer | Potential Properties |
| Isopropoxy glycidyl ether | Anionic ring-opening polymerization | Poly(isopropoxy glycidyl ether) | Hydrophobic, potentially biocompatible |
| Isopropoxy glycidyl ether | Cationic ring-opening polymerization | Poly(isopropoxy glycidyl ether) | Hydrophobic, potentially biocompatible |
Incorporation into Functionalized Coatings and Resins
The reactivity of the chlorohydrin or the derived epoxide group allows for the incorporation of the isopropoxy moiety into existing polymer backbones, leading to functionalized coatings and resins. For example, it can be grafted onto polymers containing nucleophilic groups such as amines or hydroxyls. This modification would alter the surface properties of the material, for instance, by increasing its hydrophobicity.
In the context of epoxy resins, 2-Propanol, 1-chloro-3-(1-methylethoxy)- could be used as a reactive diluent or a co-monomer. Epoxy resins are a critical class of thermosetting polymers used in high-performance adhesives, coatings, and composites. acs.orgwikipedia.org The incorporation of the isopropoxy group could enhance properties such as flexibility, impact resistance, and adhesion to non-polar substrates.
Cross-linking and Polymerization Mechanisms
The primary mechanism for the polymerization of the derived isopropoxy glycidyl ether is ring-opening polymerization. This can proceed via either an anionic or a cationic mechanism, depending on the initiator used. In anionic polymerization, a nucleophile attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an alkoxide, which then propagates the chain. Cationic polymerization is initiated by a Lewis or Brønsted acid, which protonates the oxygen of the epoxide, making the ring more susceptible to nucleophilic attack by another monomer unit.
As a cross-linking agent, the diepoxide formed from two molecules of 2-Propanol, 1-chloro-3-(1-methylethoxy)- could be employed. This diepoxide could react with polyamines or polyols to form a three-dimensional cross-linked network, which is the basis for thermosetting resins. The isopropoxy groups would be incorporated into the cross-linked structure, influencing the final properties of the material.
Utility in Fine Chemical Synthesis (Non-Pharmaceutical/Agrochemical Specific Product Data)
Beyond polymer science, the unique structure of 2-Propanol, 1-chloro-3-(1-methylethoxy)- makes it a valuable intermediate in fine chemical synthesis for the construction of complex molecular architectures.
Intermediate for Chiral Auxiliaries and Ligands
The molecule possesses a stereocenter at the C2 position. If resolved into its individual enantiomers, (R)- and (S)-2-Propanol, 1-chloro-3-(1-methylethoxy)-, it could serve as a chiral building block for the synthesis of chiral auxiliaries and ligands. Chiral auxiliaries are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, while chiral ligands are used to create asymmetric catalysts for enantioselective transformations. smolecule.com
The hydroxyl and chloro functionalities provide handles for further chemical modification to build more complex chiral structures. For instance, the hydroxyl group can be derivatized, and the chlorine can be displaced by a variety of nucleophiles to introduce new functional groups.
Building Block for Complex Organic Scaffolds
As a trifunctional building block (hydroxyl, chloro, and ether moieties), 2-Propanol, 1-chloro-3-(1-methylethoxy)- offers multiple points for diversification in the synthesis of complex organic scaffolds. The synthesis of this compound via the regioselective ring-opening of isopropyl glycidyl ether with a chloride source has been reported. researchgate.netsemanticscholar.org This reactivity can be exploited to introduce the 3-isopropoxy-2-hydroxypropyl moiety into larger molecules.
The ether linkage provides stability under a range of reaction conditions, while the chlorohydrin can be converted to an epoxide for subsequent reactions or undergo nucleophilic substitution at the chlorine-bearing carbon. This versatility allows for its use in the construction of diverse molecular frameworks that could find applications in materials science and coordination chemistry. For example, it could be used to synthesize precursors for crown ethers or other macrocycles with tailored properties.
Derivatization for Enhanced Reactivity or Specific Properties
The molecular structure of 2-Propanol, 1-chloro-3-(1-methylethoxy)-, with its key functional groups—a secondary alcohol (-OH), a chloro group (-Cl), and an ether linkage (-O-)—makes it a versatile precursor for chemical derivatization. These reactions aim to modify the parent molecule to enhance its reactivity, introduce new functionalities, or impart specific physical and chemical properties for specialized applications.
The hydroxyl group is a primary site for derivatization. It can undergo esterification with various acyl donors to form esters. For instance, reacting the compound with an acyl chloride or a carboxylic anhydride (B1165640) would yield an ester, potentially altering its solubility, volatility, and biological activity. A notable application of this type of reaction is seen in the enzymatic transesterification of structurally similar compounds like (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol. mdpi.com This process is used to create chiral intermediates, which are crucial for synthesizing enantiomerically pure pharmaceuticals like (S)-propranolol. mdpi.com Similarly, 2-Propanol, 1-chloro-3-(1-methylethoxy)- could be resolved into its R and S enantiomers through selective enzymatic reactions, yielding derivatives with high stereospecificity.
Another key reaction site is the chlorine atom. As a good leaving group, the chloro- substituent can be displaced by a variety of nucleophiles in substitution reactions. This allows for the introduction of different functional groups, such as azides, amines, or other alkoxy groups. For example, reaction with an amine would produce an amino alcohol derivative, a structural motif present in many pharmacologically active molecules. ncats.iofda.gov The synthesis of related compounds like 1-chloro-3-phenoxy-2-propanol from epichlorohydrin (B41342) and phenol (B47542) highlights the reactivity of the chlorohydrin moiety, which is central to the structure of 2-Propanol, 1-chloro-3-(1-methylethoxy)-. prepchem.com
The ether linkage, while generally more stable, can also be a site for modification under specific, often harsh, reaction conditions to yield different alcohol or phenol derivatives. The following table outlines potential derivatization pathways and the resulting properties.
| Reaction Type | Reagent Example | Resulting Derivative Class | Potential Property Enhancement |
| Esterification | Acetic Anhydride | Ester | Increased volatility for GC analysis, altered solubility |
| Nucleophilic Substitution | Sodium Azide (B81097) (NaN₃) | Azido alcohol | Precursor for amino alcohols, introduction of a reactive azide group |
| Etherification (of OH) | Methyl Iodide | Diether | Increased lipophilicity, removal of hydrogen-bonding capability |
| Oxidation (of OH) | Mild Oxidizing Agent | Ketone | Introduction of a carbonyl group for further reactions |
| Amination (of -Cl) | Ammonia or Primary Amine | Amino alcohol | Introduction of basicity, potential for biological activity |
These derivatization strategies underscore the compound's utility as a flexible building block in synthetic chemistry, enabling the creation of a wide range of molecules with tailored properties for research in materials science, pharmaceuticals, and agrochemicals. For instance, the synthesis of O-Methylganciclovir, an antiviral analogue, utilizes the related compound 1-Chloro-3-methoxy-2-propanol, demonstrating the role of such structures as key intermediates. chemicalbook.com
Environmental Fate and Degradation Mechanisms Excluding Toxicity
Biotic Degradation Pathways
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is often the most significant pathway for the removal of synthetic chemicals from the environment.
Studies on the biodegradation of 2-Propanol, 1-chloro-3-(1-methylethoxy)- indicate that it is not readily biodegradable. In a 28-day ready biodegradability test (OECD Guideline 301D), the compound showed 0% degradation, suggesting that it is persistent in environments where microbial activity is the primary degradation mechanism. This resistance to biodegradation can be attributed to the presence of the chloro- and ether linkages, which can be recalcitrant to microbial attack.
Given the lack of significant biodegradation observed in standard tests, there has been no identification of microbial intermediates for 2-Propanol, 1-chloro-3-(1-methylethoxy)-. The formation of metabolites would only occur if the parent compound were to undergo microbial transformation, which has not been reported in the available literature. Further research with acclimated microbial populations or under different environmental conditions would be necessary to investigate potential metabolic pathways and identify any resulting intermediates.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 2-Propanol, 1-chloro-3-(1-methylethoxy)- |
| Water |
Enzymatic Mechanisms of Biotransformation
The biotransformation of 2-Propanol, 1-chloro-3-(1-methylethoxy)- is a critical process influencing its environmental persistence. While direct enzymatic studies on this specific compound are not extensively documented, potential transformation pathways can be inferred from research on structurally related molecules. The key functional groups—a secondary alcohol, a chloro- group, and an ether linkage—are susceptible to attack by various microbial enzymes.
One probable pathway is oxidation of the secondary alcohol group. Carbonyl reductases, for instance, are known to catalyze the reversible reduction of ketones to secondary alcohols. researchgate.net In the context of degradation, alcohol dehydrogenases could oxidize the 2-propanol moiety to a ketone, a reaction that often precedes further breakdown of the molecule.
Another significant enzymatic mechanism is dehalogenation . The carbon-chlorine bond can be cleaved by dehalogenase enzymes. Studies on similar short-chain chlorohydrins have demonstrated alkaline dehydrochlorination, a chemical process that proceeds via a two-step nucleophilic elimination. researchgate.net This involves the formation of an alkoxide intermediate followed by the rate-determining expulsion of the chloride ion to form an epoxide. researchgate.net It is plausible that microbial enzymes could catalyze a similar dehydrochlorination reaction, detoxifying the compound and rendering the resulting epoxide intermediate susceptible to further enzymatic hydrolysis by epoxide hydrolases.
The ether linkage suggests susceptibility to ether cleavage . Ether-cleaving enzymes, such as cytochrome P450 monooxygenases, can hydroxylate the carbon atom adjacent to the ether oxygen. nih.gov This hydroxylation can lead to an unstable hemiacetal that spontaneously cleaves, breaking the ether bond and yielding an alcohol and an aldehyde. For instance, studies on the atmospheric degradation of 3-methoxy-1-propanol (B72126) show the primary attack occurs on hydrogen atoms bonded to carbons adjacent to the ether oxygen. nih.gov
Finally, transesterification catalyzed by lipase (B570770) enzymes is a potential biotransformation route, particularly for the chiral center at the secondary alcohol. Research on the lipase-catalyzed transesterification of a similar compound, (R/S)-1-Chloro-3-(1-naphthyloxy)-2-propanol, highlights the potential for enantioselective reactions that could alter the compound's environmental behavior and fate. mdpi.com
Table 1: Potential Enzymatic Biotransformation Pathways
| Enzymatic Pathway | Enzyme Class (Example) | Target Functional Group | Potential Reaction |
| Oxidation | Alcohol Dehydrogenase | Secondary Alcohol | Oxidation of the hydroxyl group to a ketone. |
| Dehalogenation | Dehalogenase | Chloro- group | Cleavage of the carbon-chlorine bond, potentially forming an epoxide. |
| Ether Cleavage | Monooxygenase (e.g., Cytochrome P450) | Ether Linkage | Hydroxylation and subsequent cleavage of the ether bond. |
| Transesterification | Lipase | Secondary Alcohol | Enantioselective acylation of the hydroxyl group. |
Environmental Distribution and Persistence Modeling
Predicting the environmental distribution and persistence of 2-Propanol, 1-chloro-3-(1-methylethoxy)- relies on its physicochemical properties. Models like fugacity-based Mackay-type models use these properties to estimate how a chemical will partition between different environmental compartments such as air, water, soil, and sediment.
Key parameters for this modeling include the octanol-water partition coefficient (Kow), water solubility, and vapor pressure. For the structurally similar compound bis(2-chloro-1-methylethyl) ether, the logarithm of the octanol-water partition coefficient (log Kow) has been reported as 2.48. nih.gov This value suggests a moderate tendency to partition from water into organic phases. Compounds that are soluble in water, like the related 3-Chloro-1-methoxy-2-propanol, are expected to be mobile in the environment, and their persistence may be limited. fishersci.com
The molecular formula of the target compound is C₆H₁₃ClO₂ and it has a molecular weight of 152.619 g/mol . nist.gov This information, combined with estimated or experimentally determined partition coefficients, allows for modeling its likely environmental distribution. A log Kow of 2.48 indicates that while there is some affinity for organic matter, the compound will also have a significant presence in the aqueous phase.
Soil Adsorption and Leaching Potential
The tendency of 2-Propanol, 1-chloro-3-(1-methylethoxy)- to adsorb to soil particles versus leaching into groundwater is a critical aspect of its environmental fate. This behavior is primarily governed by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). While direct experimental data for this specific compound is scarce, Koc can be estimated from the octanol-water partition coefficient (Kow).
Using the log Kow of 2.48 from the related compound bis(2-chloro-1-methylethyl) ether, we can estimate the Koc. nih.gov Standard regression equations are often used for this purpose. A common estimation method is:
log Koc ≈ 0.81 * log Kow + 0.1
This would yield an estimated log Koc of approximately 2.1, which corresponds to a Koc value of about 126 L/kg.
Table 2: Estimated Soil Adsorption and Mobility
| Parameter | Value (Estimated) | Implication | Source for Kow |
| log Kow | 2.48 | Moderate lipophilicity | nih.gov |
| Koc (L/kg) | ~126 | Low to moderate adsorption | Calculated |
| Mobility Class | Moderate to High | Potential for leaching | Inferred |
Bioconcentration and Bioaccumulation Potential (Mechanistic Aspects, not risk)
Bioconcentration refers to the process where a chemical's concentration in an aquatic organism exceeds its concentration in the surrounding water as a result of exposure. The primary mechanistic driver for bioconcentration of non-ionic organic compounds is passive diffusion across respiratory surfaces (like gills) and partitioning into the organism's lipid (fatty) tissues.
The potential for a compound to bioconcentrate is strongly correlated with its hydrophobicity, which is quantified by the octanol-water partition coefficient (Kow). A higher Kow indicates a greater affinity for lipids and thus a higher potential for bioconcentration.
For 2-Propanol, 1-chloro-3-(1-methylethoxy)-, using the log Kow of 2.48 from the analogous compound bis(2-chloro-1-methylethyl) ether provides insight into its likely behavior. nih.gov
Table 3: Bioconcentration Potential Indicators
| Parameter | Value | Mechanistic Implication | Source |
| log Kow | 2.48 | Low to moderate partitioning into lipid tissues from water. | nih.gov |
| Water Solubility | Soluble (inferred) | High water solubility facilitates excretion and reduces the driving force for partitioning into lipids. | fishersci.com |
Generally, compounds with a log Kow below 3.0 are considered to have a low potential for bioconcentration. The value of 2.48 falls into this category, suggesting that 2-Propanol, 1-chloro-3-(1-methylethoxy)- is unlikely to significantly accumulate in the fatty tissues of aquatic organisms. Its expected water solubility further supports this, as hydrophilic compounds are more readily excreted from organisms, limiting the extent of bioaccumulation. fishersci.com The mechanism of partitioning, therefore, does not favor significant accumulation in biota.
Future Research Directions and Emerging Methodologies
Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design
Table 1: Hypothetical AI-Generated Retrosynthetic Pathways
| Pathway | Key Disconnection | Precursors | Potential Advantages |
|---|---|---|---|
| A | C-O Ether Bond | Epichlorohydrin (B41342), Isopropyl alcohol | Direct, atom-economical route. |
| B | C-Cl Bond | 3-(1-methylethoxy)-1,2-propanediol, Chlorinating agent | Avoids direct handling of epichlorohydrin. |
| C | C-C Backbone | Glycidol, Isopropyl halide, followed by chlorination | Modular approach allowing for variation. |
Advanced Catalyst Development for Selective Transformations
The selective synthesis of 2-Propanol, 1-chloro-3-(1-methylethoxy)- hinges on precise control over the etherification reaction, typically the ring-opening of an epoxide. science.govresearchgate.net Future research is focused on developing highly selective and efficient catalysts for such transformations.
Recent studies have shown that simple and environmentally benign iron(III) triflate can be an effective catalyst for the dehydrative etherification of alcohols. nih.govnih.govacs.orgresearchgate.net The use of additives can suppress side reactions, ensuring selective ether formation. nih.govnih.govacs.orgresearchgate.net For the synthesis of unsymmetrical ethers, such as the target compound, from two different alcohols, cationic ruthenium–hydride complexes have also demonstrated broad substrate scope and high selectivity. acs.org
For epoxide ring-opening reactions with alcohols, heterogeneous Lewis acid catalysts like tin-beta (Sn-Beta) zeolites are particularly promising. researchgate.net These materials show high activity and regioselectivity, favoring the desired product. researchgate.net Density Functional Theory (DFT) calculations suggest a concerted reaction mechanism where the epoxide is activated on an alcohol molecule adsorbed to the catalyst's active site, followed by nucleophilic attack by a second alcohol molecule. researchgate.net The development of such robust catalysts that can be easily recovered and reused with no loss in activity is a key goal for industrial applications. researchgate.net
Table 2: Comparison of Potential Catalyst Systems for Epoxide Ring-Opening
| Catalyst Type | Example | Advantages | Research Focus |
|---|---|---|---|
| Homogeneous Lewis Acid | Iron(III) Triflate nih.govnih.govacs.org | High activity, mild conditions, low cost. | Improving catalyst stability and recyclability. |
| Homogeneous Organometallic | Cationic Ruthenium Complex acs.org | High selectivity for unsymmetrical ethers. | Reducing catalyst loading and cost. |
| Heterogeneous Lewis Acid | Sn-Beta Zeolite researchgate.net | High activity, regioselectivity, reusability, no leaching. | Expanding substrate scope and optimizing process conditions. |
Mechanistic Studies at the Single-Molecule Level
A profound understanding of reaction mechanisms is crucial for optimizing synthetic processes. Single-molecule force spectroscopy (SMFS) is an emerging technique that allows for the real-time observation of chemical reactions and conformational changes in individual molecules. nih.govfrontiersin.orgacs.org By applying mechanical force to a molecule, researchers can tilt the energy landscape, accelerating reactions and revealing transient intermediate states that are averaged out in bulk measurements. frontiersin.orgacs.org
Techniques like Atomic Force Microscopy (AFM) can be used to stretch single molecules tethered between a surface and a cantilever tip. nih.govwiley.com For the synthesis of 2-Propanol, 1-chloro-3-(1-methylethoxy)-, SMFS could be used to study the precise mechanism of the epoxide ring-opening step. nih.gov It could quantify the forces involved in bond breaking and formation, providing unprecedented insight into the reaction's energy landscape. wiley.com This detailed kinetic and thermodynamic information is invaluable for designing more efficient catalysts and reaction conditions. acs.orgnih.gov
Exploration of Bio-Inspired Synthetic Approaches
Nature provides a vast inspiration for efficient and highly selective chemical transformations. Biocatalysis, the use of enzymes or whole microbial cells to catalyze reactions, offers significant advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and reduced environmental impact. nih.govlongdom.orgmagtech.com.cn
For the synthesis of chiral haloalcohols, halohydrin dehalogenases (HHDHs) are particularly relevant enzymes. researchgate.net These enzymes can catalyze the reversible ring-opening of epoxides with various nucleophiles. researchgate.net By engineering HHDHs, it may be possible to develop a biocatalytic route to 2-Propanol, 1-chloro-3-(1-methylethoxy)- with high stereoselectivity. This approach could be integrated into a one-pot cascade system, enhancing efficiency. researchgate.net The use of biocatalysts, such as ketoreductases and lipases, is increasingly important in the pharmaceutical industry for producing single-enantiomer drug intermediates. nih.govresearchgate.net
Development of Sustainable Production Methods for 2-Propanol, 1-chloro-3-(1-methylethoxy)-
Green chemistry principles are increasingly guiding the development of new chemical processes. A key focus is the use of renewable feedstocks and environmentally benign solvents. eurekaselect.com Glycerol (B35011), a major byproduct of biodiesel production, is a promising green solvent and a versatile renewable chemical. patsnap.comunina.it Its high boiling point, low toxicity, and biodegradability make it an attractive alternative to conventional volatile organic solvents. eurekaselect.com
Q & A
Q. What are the recommended synthesis routes for 2-Propanol, 1-chloro-3-(1-methylethoxy)-, and how can reaction efficiency be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. For example:
- Step 1 : React 1-methylethoxypropane-2-ol with thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to introduce the chloro group.
- Step 2 : Optimize reaction conditions (e.g., anhydrous solvents like dichloromethane, temperatures between 0–25°C) to minimize side products like dialkyl ethers .
- Step 3 : Monitor reaction progress using TLC or GC-MS. Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent).
Q. Key Considerations :
- Use stoichiometric excess of chlorinating agent to ensure complete substitution.
- Control moisture to prevent hydrolysis of intermediates .
Q. What safety protocols are critical when handling 2-Propanol, 1-chloro-3-(1-methylethoxy)-?
Methodological Answer: Based on structurally similar chloro-propanol derivatives (e.g., 1-Chloro-2-methyl-2-propanol):
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for volatile steps .
- Emergency Measures :
- Inhalation : Immediate removal to fresh air; administer oxygen if respiratory distress occurs .
- Skin Contact : Wash with soap and water for 15 minutes; seek medical evaluation for irritation .
- Storage : Store in airtight containers away from oxidizers and bases to prevent decomposition .
Q. How is the compound characterized post-synthesis, and what spectroscopic data are indicative of its structure?
Methodological Answer: Use a combination of techniques:
Q. What solvents and conditions are suitable for recrystallizing this compound?
Methodological Answer:
- Solvent Selection : Use a mixed solvent system (e.g., ethyl acetate/hexane) due to moderate polarity.
- Procedure :
- Yield Optimization : Slow cooling rates improve crystal purity.
Q. How does the compound’s stability vary under different pH and temperature conditions?
Methodological Answer:
- Acidic Conditions : Prone to hydrolysis at pH < 3, releasing HCl and forming 3-(1-methylethoxy)-1,2-propanediol. Monitor via pH-stat titration .
- Basic Conditions : Avoid strong bases (e.g., NaOH), which may dehydrohalogenate the compound to form an epoxide .
- Thermal Stability : Decomposes above 150°C; store at 2–8°C for long-term stability .
Advanced Research Questions
Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?
Methodological Answer:
- Kinetic Resolution : Use lipase enzymes (e.g., Candida antarctica lipase B) to selectively esterify one enantiomer. For example:
- Yield : Typically 40–60% enantiomeric excess (ee) after 24 hours .
Q. What intermediates form during the compound’s reaction with Grignard reagents, and how are they characterized?
Methodological Answer:
- Reaction Pathway :
- Grignard reagent (e.g., CH₃MgBr) attacks the chlorinated carbon, displacing Cl⁻.
- Intermediate alkoxide forms, which is quenched with H₂O to yield 3-(1-methylethoxy)-2-propanol derivatives.
- Characterization :
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations :
- Model the transition state using Gaussian 16 at the B3LYP/6-31G(d) level.
- Key Parameters: Activation energy (ΔG‡) for SN2 mechanisms ranges 80–100 kJ/mol .
- Solvent Effects : Include polarizable continuum models (PCM) for solvents like DMSO or THF.
Q. How does the compound interact with biological targets (e.g., enzymes), and what assays validate these interactions?
Methodological Answer:
- β-Adrenergic Receptor Studies :
- Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
